![molecular formula C17H16N4O4 B4081867 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4081867.png)
4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone
Overview
Description
4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. HET0016 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.
Mechanism of Action
4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone selectively inhibits the enzyme 20-HETE synthase, which catalyzes the formation of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. By inhibiting 20-HETE synthesis, 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone reduces vasoconstriction and improves renal function.
Biochemical and Physiological Effects:
4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. It has also been shown to reduce inflammation and inhibit cancer cell growth. 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone has been found to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone in lab experiments is its selectivity for 20-HETE synthase, which allows for specific inhibition of this enzyme without affecting other pathways. However, 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone has limited solubility in water and may require the use of organic solvents for administration in lab experiments. In addition, the high cost of 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone may limit its use in large-scale experiments.
Future Directions
1. Further studies are needed to investigate the potential therapeutic applications of 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone in human cardiovascular and renal diseases.
2. The development of more potent and selective inhibitors of 20-HETE synthase could provide new therapeutic options for the treatment of hypertension and renal failure.
3. The role of 20-HETE in cancer progression and the potential use of 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone as an anti-cancer agent should be further investigated.
4. The use of 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone in combination with other therapeutic agents should be explored to enhance its efficacy and reduce potential side effects.
Scientific Research Applications
4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone has been studied for its potential therapeutic applications in various cardiovascular and renal diseases. It has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone has also been studied for its potential anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
4-[4-(2-hydroxyethylamino)-3-nitrophenyl]-2-methylphthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20-17(23)13-5-3-2-4-12(13)16(19-20)11-6-7-14(18-8-9-22)15(10-11)21(24)25/h2-7,10,18,22H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZICPCXMVLOVQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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